![molecular formula C20H22FN3O2 B6502321 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide CAS No. 1421496-63-0](/img/structure/B6502321.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide
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Description
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide (N-FPOMB) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology. N-FPOMB is a versatile compound that can be used to study a variety of biological processes, including those related to enzymes, receptors, and signal transduction pathways.
Scientific Research Applications
- Anticoagulant Research : Some studies have explored the potential of related compounds in inhibiting blood coagulation factor Xa. Investigating the effects of this compound on coagulation pathways could lead to novel anticoagulant drugs.
- Suzuki–Miyaura Coupling : Boron reagents, including organotrifluoroborate salts, play a crucial role in Suzuki–Miyaura coupling reactions . This compound could serve as a valuable substrate in such cross-coupling reactions to create complex organic molecules.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-2-3-8-18(14)19(25)23-13-17(24-10-9-22-20(24)26)12-15-6-4-7-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYJFFMNZUUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-methylbenzamide |
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